N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine
Overview
Description
N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine: is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of glycine, which is further linked to L-valine. This compound is often used in peptide synthesis and serves as a building block in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine typically involves the protection of the amino group of glycine using benzyl chloroformate in the presence of a mild base at room temperature . This reaction forms the N-benzyloxycarbonyl glycine, which is then coupled with L-valine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled step-by-step on a solid support .
Chemical Reactions Analysis
Types of Reactions: N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine undergoes several types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl (Cbz) group can be removed using various methods such as hydrogenation with palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Hydrogenation: Pd/C in the presence of hydrogen gas.
Acid Treatment: TFA in dichloromethane (DCM).
Coupling Reagents: DCC and NHS in anhydrous conditions.
Major Products Formed:
Deprotected Amines: Removal of the Cbz group yields the free amine.
Extended Peptides: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
Chemistry: N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of more complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the synthesis of peptide therapeutics, which are used to treat various diseases, including cancer and metabolic disorders .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
- N-(N-((Benzyloxy)carbonyl)glycyl)-D-proline
- N-(Benzyloxycarbonyl)-L-proline
- N-(Benzyloxycarbonyl)-L-cysteine
Comparison: N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine is unique due to its specific combination of glycine and L-valine with a benzyloxycarbonyl protecting group. This combination provides distinct properties in terms of reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLYPCLOROQBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276208, DTXSID40955505 | |
Record name | n-[(benzyloxy)carbonyl]glycylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33912-87-7, 53870-94-3 | |
Record name | N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033912877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-[(benzyloxy)carbonyl]glycylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(benzyloxy)carbonyl]glycyl]-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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